

# Meta-analysis of Genistein's effectiveness in postmenopausal women

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## Genistein in Postmenopausal Health: A Meta-Analysis of Efficacy

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A comprehensive meta-analysis of multiple randomized controlled trials (RCTs) reveals the potential of genistein, a soy-derived isoflavone, in mitigating several health concerns associated with postmenopause, including vasomotor symptoms, bone density loss, and unfavorable lipid profiles. This guide offers an objective comparison of genistein's performance against placebo and, in some instances, hormone replacement therapy (HRT), supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

## Key Findings on Genistein's Efficacy

Genistein has demonstrated statistically significant improvements across a range of postmenopausal symptoms. Its mechanism of action is primarily attributed to its role as a selective estrogen receptor modulator (SERM), showing a higher affinity for estrogen receptor  $\beta$  (ER $\beta$ ), which may account for its beneficial effects without the adverse side effects commonly associated with broader-acting estrogen therapies.<sup>[1]</sup>

## Vasomotor Symptoms (Hot Flushes)

Clinical studies indicate a notable reduction in the frequency and severity of hot flushes in postmenopausal women treated with genistein. One randomized, double-blind, placebo-controlled study found that daily administration of 54 mg of genistein for one year led to a significant decrease in the mean number of hot flushes, with the peak effect showing a 56.4% reduction.[2] Another study reported a 22% daily reduction in hot flushes after 12 weeks of treatment compared to placebo.[3]

## Bone Mineral Density (BMD)

Multiple meta-analyses and long-term RCTs have confirmed genistein's positive impact on bone health. A two-year study involving osteopenic postmenopausal women demonstrated that a daily dose of 54 mg of genistein, combined with calcium and vitamin D, significantly increased bone mineral density in the lumbar spine and femoral neck compared to a placebo group, which experienced a decrease in BMD over the same period.[4][5] These effects are supported by biochemical markers indicating increased bone formation and decreased bone resorption.[4][5][6]

## Cardiovascular Health and Lipid Profile

Genistein has shown promise in improving cardiovascular risk factors, particularly in postmenopausal women with metabolic syndrome. Meta-analyses have shown that genistein significantly increases high-density lipoprotein (HDL) cholesterol.[7][8] In women with metabolic syndrome, it has also been found to significantly decrease low-density lipoprotein (LDL) cholesterol, total cholesterol, and triglycerides.[7][8] Furthermore, some studies indicate a reduction in homocysteine levels, another cardiovascular risk factor.[7][8]

## Quantitative Data Summary

The following tables summarize the quantitative outcomes from key meta-analyses and randomized controlled trials on the effects of genistein in postmenopausal women.

Table 1: Effect of Genistein on Vasomotor Symptoms (Hot Flushes)

Study	Genistein Dosage	Duration	Outcome	Result
Crisafulli et al. (2004)	54 mg/day	1 year	Reduction in daily hot flushes vs. placebo	24% mean reduction after 12 months (P < 0.01)
D'Anna et al. (2007)	54 mg/day	1 year	Reduction in mean number of hot flushes	-56.4% reduction from baseline after 12 months

Table 2: Effect of Genistein on Bone Mineral Density (BMD)

Study	Genistein Dosage	Duration	Site	Result vs. Placebo
Marini et al. (2007)	54 mg/day	24 months	Lumbar Spine	Increased BMD in genistein group vs. decreased in placebo (Difference: 0.10 g/cm <sup>2</sup> )[4][5]
Marini et al. (2007)	54 mg/day	24 months	Femoral Neck	Increased BMD in genistein group vs. decreased in placebo (Difference: 0.062 g/cm <sup>2</sup> )[4][5]
Morabito et al. (2002)	54 mg/day	1 year	Femur & Lumbar Spine	Significant increase in BMD, comparable to Hormone Replacement Therapy (HRT)[6]

Table 3: Effect of Genistein on Lipid Profile

Study	Genistein Dosage	Duration	Participant Profile	Outcome	Result vs. Placebo
Meta-analysis (Liu et al., 2016)	Varied	Varied	Postmenopausal Women	HDL Cholesterol	Significant increase (Weighted Mean Difference: 4.9 mg/dL)[8]
Meta-analysis (Liu et al., 2016)	Varied	Varied	Postmenopausal Women with MetS	LDL Cholesterol, Total Cholesterol, Triglycerides	Significant decrease (WMD: -16.90 mg/dL, -15.83 mg/dL, -46.58 mg/dL respectively) [8]
Atteritano et al. (2007)	54 mg/day	24 months	Osteopenic Postmenopausal Women	Lipid Profile	No significant effect on blood lipid levels in this cohort.[9]
Cui et al. (2019)	60 mg/day	6 months	Postmenopausal Women with Hyperlipidemia	TC, LDL-C, TG	Significant decrease in Total Cholesterol (TC), LDL-C, and Triglycerides (TG).[10]

## Experimental Protocols

Detailed methodologies from key randomized controlled trials are provided below to allow for critical evaluation and replication.

## Study on Bone Mineral Density: Marini et al. (2007)[4]

- Objective: To assess the effects of genistein on bone metabolism in osteopenic postmenopausal women.
- Design: A 24-month, randomized, double-blind, placebo-controlled trial conducted at three university medical centers in Italy.
- Participants: 389 postmenopausal women with a bone mineral density (BMD) at the femoral neck of less than 0.795 g/cm<sup>2</sup> and no significant comorbid conditions.
- Intervention: Following a 4-week stabilization period on a low-soy, reduced-fat diet, participants were randomly assigned to one of two groups:
  - Genistein Group (n=198): Received 54 mg of genistein daily.
  - Placebo Group (n=191): Received a matching placebo daily.
  - Both the genistein and placebo tablets also contained calcium and vitamin D.
- Primary Outcome Measures: Change in BMD at the anteroposterior lumbar spine and femoral neck at 24 months, measured by dual-energy X-ray absorptiometry (DXA).
- Secondary Outcome Measures: Serum levels of bone-specific alkaline phosphatase (a marker of bone formation) and urinary excretion of pyridinoline and deoxypyridinoline (markers of bone resorption). Endometrial thickness was also monitored.
- Statistical Analysis: The primary efficacy data were analyzed according to the intention-to-treat principle.

## Study on Vasomotor Symptoms: Crisafulli et al. (2004)[3]

- Objective: To evaluate and compare the effects of genistein, estrogen-progestogen therapy (EPT), and placebo on hot flushes and endometrial thickness in postmenopausal women.
- Design: A one-year, randomized, double-blind, placebo-controlled study.
- Participants: 90 healthy, postmenopausal women, aged 47 to 57 years.

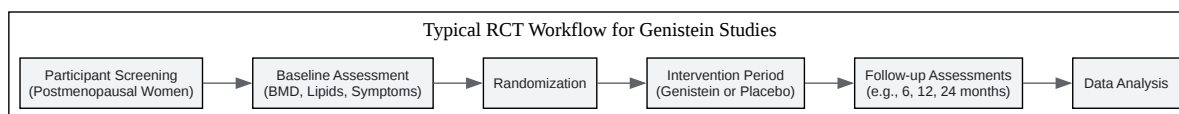
- Intervention: Participants were randomly assigned to one of three groups:
  - Genistein Group (n=30): Received 54 mg of genistein daily.
  - EPT Group (n=30): Received 1 mg of 17 $\beta$ -estradiol combined with 0.5 mg of norethisterone acetate daily.
  - Placebo Group (n=30): Received a matching placebo daily.
- Primary Outcome Measures: Change in the daily frequency of hot flushes.
- Secondary Outcome Measures: Endometrial thickness, evaluated by intravaginal ultrasounds at baseline, 6 months, and 12 months.

## Study on Lipid Profile: Cui et al. (2019)[10]

- Objective: To investigate the effect of genistein on the lipid profiles and expression of key genes involved in cholesterol metabolism in postmenopausal women with hyperlipidemia.
- Design: A 6-month, randomized, placebo-controlled study.
- Participants: 160 postmenopausal women with hyperlipidemia.
- Intervention: Participants were divided into two groups:
  - Experimental Group (EG): Received 60 mg of genistein per day.
  - Placebo Group (PG): Received a placebo.
- Primary Outcome Measures: Changes in plasma levels of triglycerides (TG), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C), measured by ELISA.
- Secondary Outcome Measures: Expression levels of low-density lipoprotein receptor (LDLR), liver X receptor  $\alpha$  (LXR $\alpha$ ), and ATP-binding cassette transporter G1 (ABCG1) in plasma macrophages, detected by western blot and real-time PCR.

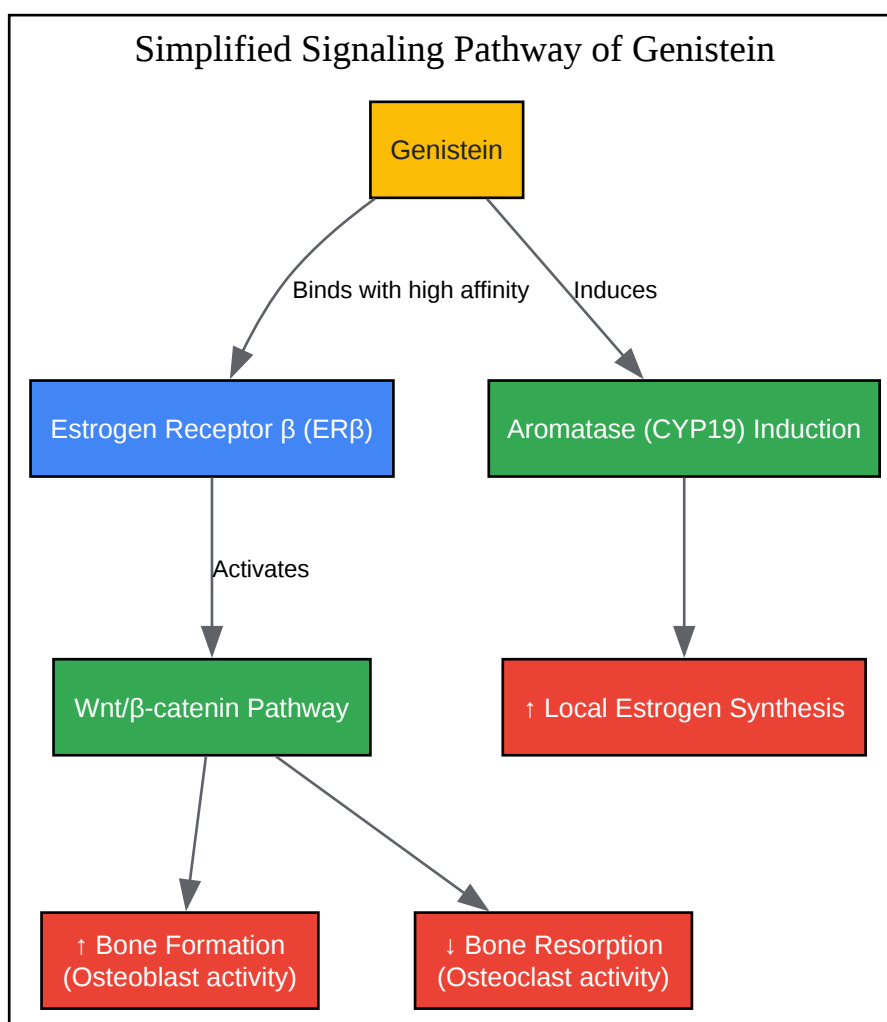
## Visualizing the Mechanisms and Processes

To further elucidate the action of genistein and the structure of the clinical trials, the following diagrams are provided.



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Caption: A generalized workflow for a randomized controlled trial investigating the effects of genistein.





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Caption: Simplified signaling pathways of genistein, highlighting its interaction with ER $\beta$  and influence on bone metabolism.

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